N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline nucleus and the phenoxyacetamide moiety in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the inhibition of viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-3-Amino-1H-isoindol-1-ylidene]-2-(2-chlorophenoxy)acetohydrazide: Similar structure but different functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar indole-based structure with different substituents.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of the isoindoline nucleus and the phenoxyacetamide moiety, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-7-3-4-8-13(12)23-9-14(22)20-21-16-11-6-2-1-5-10(11)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZIMHYVFVNNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.